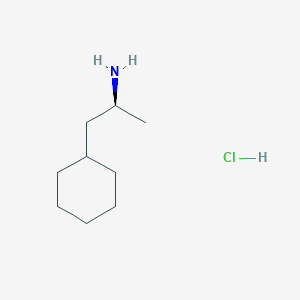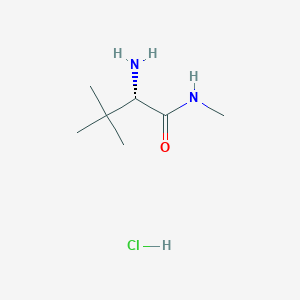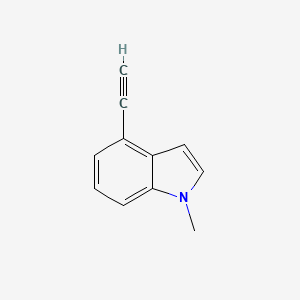![molecular formula C9H9IN2O B1406464 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1627713-57-8](/img/structure/B1406464.png)
3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
Vue d'ensemble
Description
“3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the CAS Number: 1627713-57-8 . It has a molecular weight of 288.09 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine” is 1S/C9H9IN2O/c1-12-5-7(10)6-3-4-11-9(13-2)8(6)12/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 385.3±37.0 C at 760 mmHg .Applications De Recherche Scientifique
Application in Neuronal Nicotinic Acetylcholine Receptors Research
3-Pyridyl ether nicotinic ligands, similar in structure to 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, have been used in studies of neuronal nicotinic acetylcholine receptors (nAChRs). For instance, ligands like 5-Iodo-3-[1-(methyl)-2-pyrrolidinyl-methoxy]pyridine have been labeled with isotopes and used to label high-affinity brain nAChRs. These studies have implications in understanding neurological processes and disorders (Fan et al., 2001).
Functional Materials and Agrochemical Development
The functionalization of 1H-pyrrolo[2,3-b]pyridine, a compound similar to 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, has been explored for creating new compounds for agrochemicals and functional materials. Introduction of amino groups and derivatives leads to multidentate agents and podant-type compounds, showing potential in various industrial applications (Minakata et al., 1992).
Development of c-Met Inhibitors
1H-Pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as inhibitors of c-Met, a receptor tyrosine kinase implicated in various cancers. This research is crucial for developing new therapeutics targeting c-Met and ALK in cancer treatment (Liu et al., 2016).
Application in Medicinal Chemistry
7-Azaindoles, structurally related to 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, are used extensively in medicinal chemistry, serving as bioisosteres of indoles or purines. Novel asymmetric addition reactions involving these compounds have implications in the development of new medicinal compounds (Croix et al., 2015).
Synthesis of Pyrrolylpyridines for Biological and Pharmacological Applications
Studies on the synthesis of pyrrolylpyridines, which are closely related to 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, have shown their potential in biological and pharmacological fields. Their unique structure has implications for developing life-sustaining aza heterocycles with a broad spectrum of biological activity (Nedolya et al., 2015).
Fungicidal Activity of Related Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives have shown considerable fungicidal activity toward Pyricularia oryzae, a fungus causing rice blast. This suggests potential applications of similar compounds like 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine in agriculture and plant protection (Minakata et al., 1997).
Mécanisme D'action
While the specific mechanism of action for “3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine” is not mentioned in the available resources, compounds with a similar structure, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have been reported to have potent activities against FGFR1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play an essential role in various types of tumors, and targeting these receptors represents an attractive strategy for cancer therapy .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
3-iodo-7-methoxy-1-methylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-12-5-7(10)6-3-4-11-9(13-2)8(6)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEIELIOQYUIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=NC=C2)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1406387.png)





![1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406401.png)
![5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1406402.png)

![3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B1406404.png)